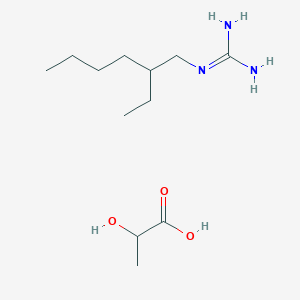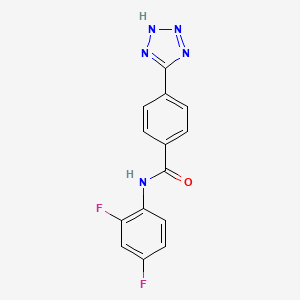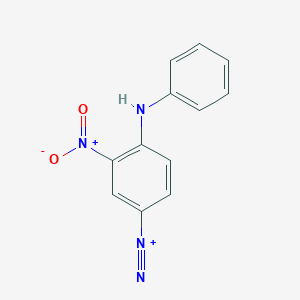
2-(2-Ethylhexyl)guanidine;2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylhexyl)guanidine;2-hydroxypropanoic acid is a compound with the molecular formula C12H27N3O3. It is a combination of 2-hydroxypropanoic acid and 2-(2-ethylhexyl)guanidine in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylhexyl)guanidine typically involves the reaction of 2-ethylhexylamine with cyanamide, followed by hydrolysis to yield the guanidine derivative . The 2-hydroxypropanoic acid component can be synthesized through the fermentation of carbohydrates or by chemical synthesis from acetaldehyde and hydrogen cyanide .
Industrial Production Methods
Industrial production of 2-(2-ethylhexyl)guanidine;2-hydroxypropanoic acid involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylhexyl)guanidine;2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The guanidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted guanidines .
Scientific Research Applications
2-(2-Ethylhexyl)guanidine;2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethylhexyl)guanidine;2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . The 2-hydroxypropanoic acid component can participate in metabolic pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid: A simple hydroxy acid with similar chemical properties.
2-Ethylhexanoic acid: An organic acid with a similar alkyl chain structure.
Uniqueness
2-(2-Ethylhexyl)guanidine;2-hydroxypropanoic acid is unique due to the combination of the guanidine and hydroxypropanoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
870527-20-1 |
|---|---|
Molecular Formula |
C12H27N3O3 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(2-ethylhexyl)guanidine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H21N3.C3H6O3/c1-3-5-6-8(4-2)7-12-9(10)11;1-2(4)3(5)6/h8H,3-7H2,1-2H3,(H4,10,11,12);2,4H,1H3,(H,5,6) |
InChI Key |
LPYLEBIAFPOGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN=C(N)N.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)


![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)


